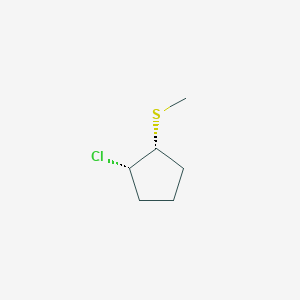
(1S,2R)-1-Chloro-2-methylsulfanylcyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Chloro-2-methylsulfanylcyclopentane is a chiral compound with a unique stereochemistry. It is characterized by the presence of a chlorine atom and a methylsulfanyl group attached to a cyclopentane ring. The specific stereochemistry (1S,2R) indicates the spatial arrangement of these substituents, which can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Chloro-2-methylsulfanylcyclopentane typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric synthesis, where a chiral auxiliary or a chiral catalyst is used to induce the formation of the (1S,2R) isomer. The reaction conditions often include controlled temperatures and specific solvents to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is designed to be efficient and cost-effective, with a focus on achieving high enantiomeric purity. Techniques such as high-performance liquid chromatography (HPLC) may be employed to separate and purify the desired enantiomer from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Chloro-2-methylsulfanylcyclopentane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding cyclopentane derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclopentane derivatives.
Substitution: Hydroxyl or amino-substituted cyclopentane derivatives.
Scientific Research Applications
(1S,2R)-1-Chloro-2-methylsulfanylcyclopentane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry-related biological processes.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry for efficacy.
Industry: The compound can be used in the development of chiral catalysts and other materials with specific stereochemical properties.
Mechanism of Action
The mechanism by which (1S,2R)-1-Chloro-2-methylsulfanylcyclopentane exerts its effects depends on its specific interactions with molecular targets. The presence of the chlorine and methylsulfanyl groups can influence the compound’s binding affinity and reactivity with various enzymes or receptors. The stereochemistry plays a crucial role in determining the compound’s overall activity and selectivity in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-Chloro-2-methylsulfanylcyclopentane: The enantiomer of the compound, with opposite stereochemistry.
1-Chloro-2-methylcyclopentane: Lacks the methylsulfanyl group.
1-Chloro-2-methylsulfanylcyclohexane: Contains a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
(1S,2R)-1-Chloro-2-methylsulfanylcyclopentane is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both chlorine and methylsulfanyl groups adds to its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
(1S,2R)-1-chloro-2-methylsulfanylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClS/c1-8-6-4-2-3-5(6)7/h5-6H,2-4H2,1H3/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWFVSPXSSUHEE-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC1Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@@H]1CCC[C@@H]1Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d]thiazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2807816.png)
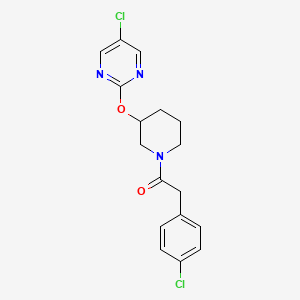
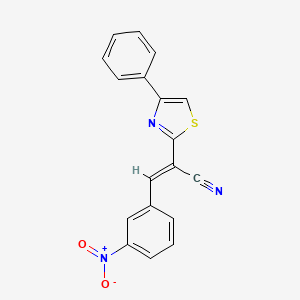
![N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1-phenylmethanesulfonamide](/img/structure/B2807821.png)
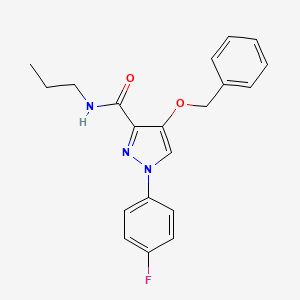
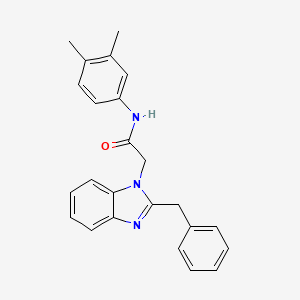
![2-[(1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]ethan-1-ol](/img/structure/B2807826.png)
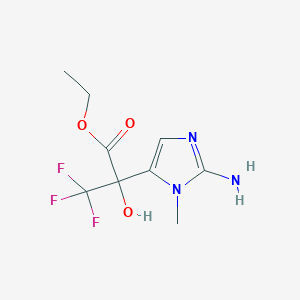
![tert-butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2807832.png)

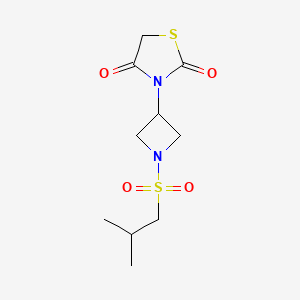
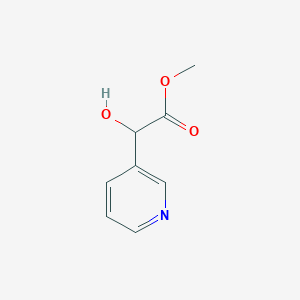

![N-[(4-methoxythian-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2807837.png)
